molecular formula C10H12ClFN2 B13474326 1-(7-fluoro-1H-indol-2-yl)ethan-1-aminehydrochloride

1-(7-fluoro-1H-indol-2-yl)ethan-1-aminehydrochloride

Cat. No.: B13474326
M. Wt: 214.67 g/mol
InChI Key: CGAUKKGOVWRRGH-UHFFFAOYSA-N
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Description

1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 7th position of the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoroindole.

    Functionalization: The indole ring is functionalized at the 2-position to introduce the ethanamine group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions.

    Reflux Conditions: Employing solvents like toluene or ethanol under reflux to drive the reactions to completion.

Chemical Reactions Analysis

Types of Reactions: 1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Toluene, ethanol, dichloromethane (DCM).

Major Products:

    Oxidation Products: Corresponding oxides or ketones.

    Reduction Products: Reduced amines or alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

  • 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
  • 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Uniqueness: 1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 7th position of the indole ring can enhance its stability and interaction with biological targets.

Properties

Molecular Formula

C10H12ClFN2

Molecular Weight

214.67 g/mol

IUPAC Name

1-(7-fluoro-1H-indol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H11FN2.ClH/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9;/h2-6,13H,12H2,1H3;1H

InChI Key

CGAUKKGOVWRRGH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(N1)C(=CC=C2)F)N.Cl

Origin of Product

United States

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